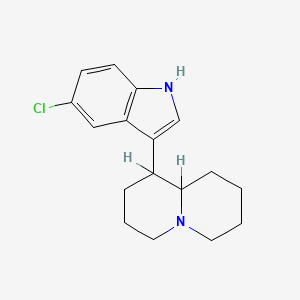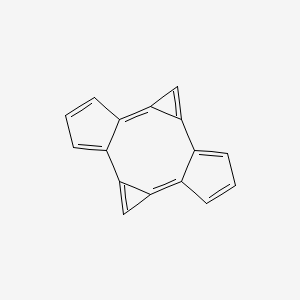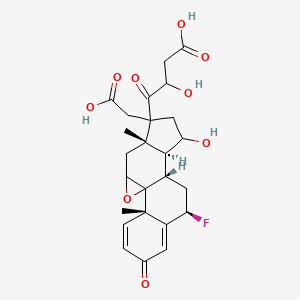
2-Propanol, 1,1'-((1-methylethylidene)bis(4,1-phenyleneoxy))bis(3-(((3-(aminomethyl)phenyl)methyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1,1’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis(3-(((3-(aminomethyl)phenyl)methyl)amino)- is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,1’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis(3-(((3-(aminomethyl)phenyl)methyl)amino)- typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of the functional groups. Common reagents used in the synthesis include phenol derivatives, isopropanol, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 1,1’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis(3-(((3-(aminomethyl)phenyl)methyl)amino)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles such as halides or hydroxides.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives, depending on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1,1’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis(3-(((3-(aminomethyl)phenyl)methyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1,1’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis(3-(((3-(aminomethyl)phenyl)methyl)amino)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Eigenschaften
CAS-Nummer |
144014-12-0 |
|---|---|
Molekularformel |
C37H48N4O4 |
Molekulargewicht |
612.8 g/mol |
IUPAC-Name |
1-[[3-(aminomethyl)phenyl]methylamino]-3-[4-[2-[4-[3-[[3-(aminomethyl)phenyl]methylamino]-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C37H48N4O4/c1-37(2,31-9-13-35(14-10-31)44-25-33(42)23-40-21-29-7-3-5-27(17-29)19-38)32-11-15-36(16-12-32)45-26-34(43)24-41-22-30-8-4-6-28(18-30)20-39/h3-18,33-34,40-43H,19-26,38-39H2,1-2H3 |
InChI-Schlüssel |
ZFWDJMKXAHMEFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)OCC(CNCC2=CC=CC(=C2)CN)O)C3=CC=C(C=C3)OCC(CNCC4=CC=CC(=C4)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


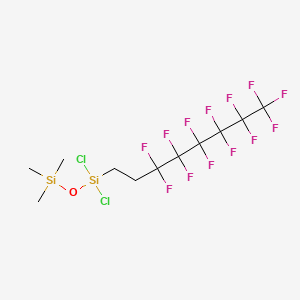
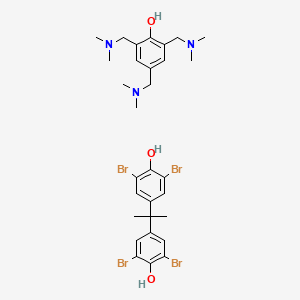
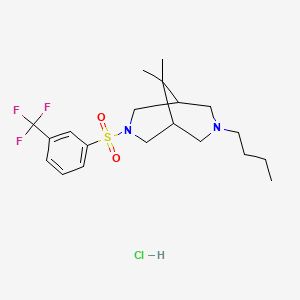



![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride](/img/structure/B12698728.png)


